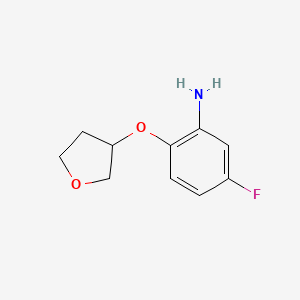

1-苄基-3-(2-氯苯基)哌嗪

描述

1-Benzyl-3-(2-chlorophenyl)piperazine is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It has stimulant and euphoric properties . It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline .

科学研究应用

代谢物鉴定及生物转化

研究已鉴定出1-苄基-3-(2-氯苯基)哌嗪(及密切相关的化合物)在口服给药后的各种代谢物,展示了其在人体内的生物转化过程。通过分离的人尿和粪便中的化合物与合成参考化合物进行光谱数据比较,已建立了对其代谢的全面理解。这一知识在药代动力学和治疗剂开发中至关重要(Goenechea 等,1988)。

合成方法

据报道,1-苄基-3-(2-氯苯基)哌嗪的合成方法已取得进展,提供了一种经济实用且高产的方法。此类改进对其在工业和制药领域的应用至关重要,凸显了其作为西替利嗪盐酸盐合成中间体的价值(吴秋叶,2005)。

法医应用

该化合物还因其作为一种具有致幻作用的合成药物而在法医学中找到了用途,从而促进了用于检测扣押样品中的该化合物的快速筛查方法的开发。此应用对于执法和公共卫生机构打击合成药物滥用至关重要(Silva 等,2021)。

神经递质受体相互作用

1-苄基-3-(2-氯苯基)哌嗪已因其与人脑中神经递质受体的相互作用而受到研究。了解其对各种受体位点的亲和力可以为其潜在的治疗应用或副作用提供信息,有助于开发新的神经或精神治疗方法(Hamik 和 Peroutka,1989)。

抗癌和抗结核研究

新兴的研究探索了1-苄基-3-(2-氯苯基)哌嗪衍生物的抗癌和抗结核活性,突出了其作为针对这些疾病开发新型治疗剂的支架的潜力。此类研究对于扩大可用于应对具有挑战性的健康状况的药物库至关重要(Mallikarjuna 等,2014)。

作用机制

Target of Action

The primary target of 1-Benzyl-3-(2-chlorophenyl)piperazine is the serotonin receptor , specifically the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-Benzyl-3-(2-chlorophenyl)piperazine acts as an agonist at the 5-HT 2c serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 2c receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Biochemical Pathways

Upon binding to the 5-HT 2c receptor, 1-Benzyl-3-(2-chlorophenyl)piperazine triggers a series of biochemical reactions. These reactions lead to the activation of the G-protein-coupled receptor pathway , a critical signaling pathway in cells. This activation can result in various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .

Pharmacokinetics

Like many other psychoactive substances, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the 5-HT 2c receptor by 1-Benzyl-3-(2-chlorophenyl)piperazine can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake, suggesting that this compound may have potential applications in the management of feeding disorders.

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(2-chlorophenyl)piperazine can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific characteristics of the target cells . .

属性

IUPAC Name |

1-benzyl-3-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTSJPPHCIFRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-chlorophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)